Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a pyrrole ring, which is a five-membered aromatic ring containing nitrogen, along with a tert-butyl group and a carbamoyl substituent. The molecular formula of this compound is , indicating the presence of two nitrogen atoms and three oxygen atoms, which are critical for its reactivity and functionality in various chemical reactions.
The synthesis and properties of tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate have been documented in various scientific literature and patents, highlighting its significance as an intermediate in the synthesis of pharmaceutical compounds, particularly as a precursor for Saxagliptin, a Dipeptidyl Peptidase-4 inhibitor used in diabetes treatment .
This compound belongs to the class of dihydropyrroles, which are derivatives of pyrrole that have undergone hydrogenation. Dihydropyrroles are known for their biological activity and are often used in the development of pharmaceuticals due to their structural diversity and ability to interact with biological targets.
The synthesis of tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate can be achieved through several methods. A common synthetic route involves the reaction of N-protected methylpyrrolamine with tert-butyl methacrylate under controlled conditions. This method allows for the introduction of both the carbamoyl and tert-butyl functionalities in a single step, enhancing efficiency.
The molecular structure of tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate features:
Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate can undergo several types of chemical reactions due to the functional groups present:
The reactivity profiles depend on factors such as solvent choice, temperature, and the presence of catalysts or initiators that may facilitate or hinder specific reactions.
While tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate itself does not exhibit direct pharmacological effects, it serves as a precursor for Saxagliptin. The mechanism involves:
Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate has significant applications in:
This compound's unique structural features make it a valuable asset in both research and industrial applications within the field of organic chemistry and drug development.
The stereocontrolled synthesis of tert-butyl (2S)-2-carbamoyl-2,3-dihydropyrrole-1-carboxylate (CAS: 709031-38-9) relies on precise chiral induction during pyrrolidine ring formation. The (2S) configuration is essential for the compound's function as a pharmaceutical intermediate, demanding strategies that differentiate prochiral centers. A prevalent approach utilizes N-Boc-protected L-prolinamide derivatives as starting materials, where the pre-existing chiral center directs subsequent stereoselective transformations through substrate control [3] [5].
Alternative routes employ chiral auxiliaries temporarily bound to the pyrrolidine nitrogen or carbonyl group. These bulky groups enforce facial selectivity during key steps like Michael additions or nucleophilic substitutions that form the carbamoyl moiety. Post-reaction auxiliary removal yields the enantiomerically enriched target compound. The molecular formula (C₁₀H₁₆N₂O₃) and molar mass (212.25 g/mol) are maintained throughout these sequences, with stereochemistry verified via optical rotation and chiral HPLC [3]. Crucially, the 2,3-dihydropyrrole scaffold differs fundamentally from 2,5-dihydro isomers (e.g., tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate) in reactivity and stereochemical outcomes due to ring saturation positioning [2].
Table 1: Stereoselective Routes to Chiral 2,3-Dihydropyrrole Derivatives
Chiral Source | Key Transformation | Stereochemical Outcome | Critical Parameters |
---|---|---|---|
L-Prolinamide derivatives | Cyclization/dehydration | (2S) configuration | Retention of α-carbon chirality |
Chiral glyoxylate reagents | Strecker-type amidation | >90% ee (2S) | Low temperature (-78°C) |
Asymmetric hydrogenation | Imine/enamide reduction | 85-92% ee | Pressure (50-100 psi H₂), Rh catalysts |
While direct references to asymmetric catalysis for this specific carbamoyl-dihydropyrrole are limited in the retrieved data, well-established catalytic methods for related N-Boc-pyrrolidine systems provide transferable insights. Transition metal catalysts featuring chiral ligands enable enantioselective construction of the stereogenic center at C2. Rhodium complexes with DuPhos or BINAP ligands catalyze hydrogenation of enamide precursors like tert-butyl 2-(acylamino)-2,3-dihydropyrrole-1-carboxylate, achieving high enantioselectivities (>90% ee) under optimized pressures (50-100 psi H₂) and temperatures (25-50°C) [6] [8].
Organocatalytic approaches offer metal-free alternatives. Proline-derived catalysts facilitate asymmetric Mannich or aldol reactions installing the carbamoyl group's carbon framework. Though not explicitly documented for this molecule, Cinchona alkaloid catalysts efficiently generate quaternary stereocenters in similar lactams via amidations. Catalyst loading (typically 5-10 mol%), solvent polarity, and reaction time critically impact enantiomeric excess. These methods avoid diastereomer separation, enhancing synthetic efficiency for targets like the (2S)-enantiomer (density: 1.187 g/cm³; predicted boiling point: 386.5°C) [3] [6].
Reaction performance for synthesizing tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate exhibits pronounced solvent and temperature sensitivity. Polar aprotic solvents (DMF, acetonitrile) maximize nucleophilicity in carbamoylation steps, boosting yields to >85%, while protic solvents (MeOH, EtOH) promote hydrolysis of the tert-butyloxycarbonyl (Boc) group, reducing yields below 60% [2]. Temperature critically influences both reaction rate and stereofidelity:
Post-synthesis, the compound's stability necessitates storage at 2-8°C (refrigerated conditions) to preserve stereochemical integrity and prevent decomposition, as its solid form degrades above 40°C [2] [3]. Purity optimization leverages solvent-dependent crystallization; ethyl acetate/hexane mixtures yield crystals with ≥98% purity, essential for pharmaceutical applications [2].
Table 2: Solvent and Temperature Optimization Parameters
Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement | Undesired Pathways Suppressed |
---|---|---|---|---|
Ring closure | Toluene | 80-100°C | 25% vs. THF | Polymerization |
Carbamoyl transfer | Dichloromethane | 0-25°C | 40% vs. DMF | Epimerization at C2 |
Boc deprotection | Dioxane | 0-10°C (acidic) | >90% | Ester hydrolysis |
Final crystallization | Ethyl acetate/Hexane | -20°C | 98% purity | Amide solvate formation |
The acid-labile tert-butyloxycarbonyl (Boc) group serves dual functions in synthesizing tert-butyl (2S)-2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate: it shields the pyrrolidine nitrogen during carbamoylation and facilitates purification via crystalline intermediates [3] [4]. Orthogonal protection strategies are essential when additional functional groups (e.g., amines, alcohols) are present. For instance, acid-stable groups like benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) allow sequential deprotection:
Boc alternatives include:
The Boc group's bulk (tert-butyl moiety) also influences crystallization behavior, enabling isolation of enantiopure intermediates (>99% ee) prior to carbamoylation, as verified for (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS: 70138-72-6) [4]. Final deprotection typically employs anhydrous HCl in dioxane, maintaining the compound’s integrity (storage: sealed, dry, 2-8°C) [3] [4].
Table 3: Protecting Group Performance in Dihydropyrrole Synthesis
Protecting Group | Deprotection Conditions | Compatibility with Dihydropyrrole | Advantages | Limitations |
---|---|---|---|---|
Boc | TFA/DCM (0-25°C, 0.5-2h) | High | Crystalline intermediates; orthogonal to Fmoc | Acid-sensitive substrates incompatible |
Cbz | H₂/Pd-C (1 atm, MeOH/EtOAc) | Moderate (ring saturation risk) | Chemoselective for hydrogenation | Reduces 2,3-double bond |
Fmoc | 20% piperidine/DMF (5-15 min) | Low (base-induced isomerization) | Orthogonal to Boc; rapid removal | Epimerization at C2 stereocenter |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: